Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is a chemical compound with the CAS Number: 31310-24-4 . It has a molecular weight of 300.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BrO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6,16H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
- Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. For instance, it is converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds, upon further treatment, yield derivatives that exhibit significant biological activity (Narayana et al., 2006).
Pharmacological Studies
- In pharmacological research, derivatives of this compound have been studied for their potential in drug development. For example, its conversion to various bromo- and dibromo-derivatives has been explored, leading to compounds tested for pharmacological properties (Chapman et al., 1971).
Antitumor Activity
- Research has also investigated the antitumor activity of benzothiophene derivatives, including compounds related to this compound. Certain analogues have shown surprising antitumor action with acceptable levels of toxicity, challenging previous beliefs about the structural requirements for effective antitumor agents (Hellmann et al., 1967).
Synthesis of Novel Thiophene and Benzothiophene Derivatives
- The compound has been utilized in synthesizing novel thiophene and benzothiophene derivatives with anti-proliferative activity against various cancer cell lines. These derivatives show significant promise as potential anti-cancer agents (Mohareb et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds have been studied for their potential as biologically active compounds . They have shown a variety of properties and applications, including use in industrial chemistry and material science .
Mode of Action
It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The study of indole derivatives, which are structurally similar, has attracted increasing attention in recent years for their biologically active properties .
Result of Action
It’s known that thiophene-based compounds have shown a variety of biological effects, particularly against certain organisms .
Action Environment
It’s known that the compound has a storage temperature at room temperature , which could potentially influence its stability and efficacy.
Properties
IUPAC Name |
ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLVYLZSRGUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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